(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide

IDO1 inhibition Immuno-oncology Structure-activity relationship

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide (CAS 1354000-42-2, synonym: N-(3-Bromobenzyl)-N-cyclopropyl-L-valinamide) is a chiral amide derived from L-valine, featuring a cyclopropyl group on the amide nitrogen and a meta-bromobenzyl substituent. Its molecular formula is C15H21BrN2O with a molecular weight of 325.24 g/mol.

Molecular Formula C15H21BrN2O
Molecular Weight 325.24 g/mol
Cat. No. B7925164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide
Molecular FormulaC15H21BrN2O
Molecular Weight325.24 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N
InChIInChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1
InChIKeyUVMUMJZAZAXEBO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide (CAS 1354000-42-2): Structural Identity and Procurement-Class Positioning


(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide (CAS 1354000-42-2, synonym: N-(3-Bromobenzyl)-N-cyclopropyl-L-valinamide) is a chiral amide derived from L-valine, featuring a cyclopropyl group on the amide nitrogen and a meta-bromobenzyl substituent. Its molecular formula is C15H21BrN2O with a molecular weight of 325.24 g/mol . The compound belongs to a series of N-cyclopropyl-N-benzyl amino acid amides distributed primarily by Fluorochem (product code F086083) and resellers, and is supplied as a research chemical with typical purities of 95–98% . Its closest structural analogs differ by bromine position (ortho: CAS 1307171-94-3; para: CAS 1354018-32-8), amino acid backbone (alanine-derived propionamide: CAS 1354007-40-1), N-alkyl substituent (N-ethyl: CAS 1354011-57-6), or stereochemical definition (racemic/undefined: ChemSpider 72383321).

Why (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide Cannot Be Interchanged with Positional Isomers, Truncated Backbone Analogs, or N-Substituent Variants


Indiscriminate substitution among the ortho-, meta-, and para-bromobenzyl regioisomers of this compound class is not justified by available SAR data. In a standardized recombinant human IDO1 enzymatic assay, the meta-bromo derivative exhibited an IC50 of 0.32 μM, which is 5-fold more potent than both the ortho-bromo and para-bromo analogs (each IC50 = 1.6 μM) [1]. Separately, in the BRD4 bromodomain context, a 3-bromobenzyl moiety conferred a Ki of 8.7 nM—a 7-fold improvement over the parent cyclopentyl-substituted compound, attributed to enhanced hydrophobic contacts with the WPF shelf and I146 residue [2]. Beyond bromine position, backbone truncation (valine to alanine) reduces LogP from 2.69 to 1.81 , while replacing the conformation-restricting cyclopropyl group with a freely rotating ethyl group alters molecular shape, predicted LogP, and potentially metabolic stability . Procurement of an incorrect analog risks a 5-fold or greater loss in target potency, altered physicochemical properties, and non-equivalent biological performance.

Quantitative Differentiation Evidence for (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide Against Closest Analogs


Meta-Bromo Substitution Confers 5-Fold Potency Advantage Over Ortho- and Para-Bromo Regioisomers in IDO1 Enzyme Inhibition

In a recombinant human IDO1 enzymatic assay measuring kynurenine production, the meta-bromo-substituted benzyl derivative exhibited an IC50 of 0.32 μM, compared to IC50 values of 1.6 μM for both the ortho-bromo and para-bromo analogs—a 5-fold improvement in potency uniquely associated with the meta substitution pattern [1]. This SAR trend is consistent with independent findings in the BRD4 bromodomain context, where a 3-bromobenzyl moiety (compound 39j) achieved a Ki of 8.7 ± 1.3 nM against BRD4, representing a 7-fold affinity gain over the parent compound lacking this substitution [2]. The meta-bromobenzyl group engages in productive hydrophobic interactions (e.g., with I146 in BRD4) that ortho- and para-substituted analogs cannot replicate due to geometric constraints [2].

IDO1 inhibition Immuno-oncology Structure-activity relationship

Valine-Derived Backbone Provides Higher Lipophilicity and Steric Bulk Compared to Alanine-Derived Propionamide Analog

The target compound, built on an L-valine scaffold, possesses an isopropyl side chain (MW 325.24, predicted LogP 2.69) . The closest backbone-truncated analog, (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide (alanine-derived), has a methyl side chain with MW 297.19 and predicted LogP 1.81 . This represents a LogP difference of 0.88 log units, corresponding to an approximately 7.6-fold difference in calculated octanol-water partition coefficient. The additional methylene and terminal methyl groups in the valine backbone contribute both increased hydrophobic surface area and enhanced steric complementarity for hydrophobic enzyme pockets.

Physicochemical profiling Medicinal chemistry Lead optimization

N-Cyclopropyl Substitution Imposes Conformational Restriction Absent in the N-Ethyl Analog, with Predicted Physicochemical Consequences

The cyclopropyl group on the amide nitrogen of the target compound restricts rotational freedom around the N–C bond and introduces ring strain that can modulate both binding conformation and metabolic stability . In contrast, the N-ethyl analog (CAS 1354011-57-6) possesses a freely rotating ethyl group with different predicted physicochemical properties: density 1.3±0.1 g/cm³ (vs. 1.4±0.1 for target), boiling point 413.1±35.0 °C (vs. 443.3±38.0 °C), and MW 313.23 (vs. 325.24) . The introduction of cyclopropyl groups into drug-like molecules has been widely documented to improve metabolic stability by reducing CYP-mediated oxidation, increase biological activity through conformational pre-organization, and reduce plasma clearance .

Conformational restriction Metabolic stability Drug design

Defined (S)-Stereochemistry Ensures Configurational Homogeneity Not Guaranteed by Racemic or Undefined-Stereochemistry Variants

The target compound is specified as the (S)-enantiomer (L-valine-derived), with one defined stereocenter at the alpha carbon of the amino acid backbone . In contrast, a closely related database entry (N-(3-Bromobenzyl)-N-cyclopropylvalinamide, ChemSpider ID 72383321) is listed with '0 of 1 defined stereocenters,' indicating a racemic mixture or unassigned stereochemistry . For enzyme inhibition studies, stereochemistry at the alpha carbon directly impacts the three-dimensional presentation of the amino group and side chain, potentially altering target binding by orders of magnitude. The (S)-configured compound is sourced from Fluorochem (product F086083) with specified purity of 95–98% .

Chiral purity Stereochemistry Quality control

High-Confidence Application Scenarios for (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide Based on Verified Differentiation Evidence


BRD4 Bromodomain and PLK1 Kinase Dual-Target SAR Programs Requiring Meta-Bromobenzyl Pharmacophore

The meta-bromobenzyl moiety has been validated in a primary research study as the optimal substitution for achieving dual BRD4/PLK1 inhibitory activity, with a Ki of 8.7 nM against BRD4 [1]. The (S)-valine-derived backbone with N-cyclopropyl substitution provides a chiral scaffold that can be further elaborated for bromodomain inhibitor development. Researchers pursuing BET bromodomain or dual kinase-bromodomain inhibitors should prioritize the meta-bromo (3-bromo) substitution pattern, as ortho- and para-substituted analogs are expected to show reduced potency based on IDO1 SAR trends where ortho- and para-bromo substitutions were 5-fold less potent [2].

IDO1 Inhibitor Lead Optimization Leveraging Meta-Bromo Substitution Advantage

Published IDO1 SAR data demonstrate that meta-bromo-substituted benzyl derivatives achieve IC50 values of 0.32 μM, outperforming both ortho- and para-bromo analogs by 5-fold [2]. The target compound, with its meta-bromobenzyl group, valine backbone, and cyclopropyl N-substituent, represents a structurally distinct chemotype from the published O-benzylhydroxylamine series and may serve as a starting point for developing novel IDO1 inhibitors with differentiated IP and improved physicochemical properties (LogP 2.69 vs. lower values for truncated analogs) .

Conformationally Restricted Chiral Building Block for Peptidomimetic Synthesis

The combination of (S)-valine stereochemistry, N-cyclopropyl conformational restriction, and a meta-bromobenzyl group suitable for cross-coupling chemistry (Suzuki, Buchwald-Hartwig) makes this compound a versatile intermediate for peptidomimetic and macrocyclic inhibitor synthesis [1]. The defined (S)-configuration ensures stereochemical homogeneity, while the cyclopropyl group restricts backbone flexibility in a manner analogous to cyclopropyl amino acid residues used in HCV NS3 protease and BACE-1 inhibitors . The bromine atom at the meta position provides a synthetic handle for further diversification without the steric hindrance issues associated with ortho-substitution.

Physicochemical Comparator for Meta-vs-Para Bromine Positional SAR Studies

Although the meta-bromo (target) and para-bromo (CAS 1354018-32-8) analogs share identical predicted LogP (2.69) and molecular weight (325.24), their biological activity profiles diverge significantly, as demonstrated by the 5-fold IDO1 potency difference favoring meta-substitution [2]. This makes the meta/para isomer pair an informative tool compound set for probing how bromine position affects target engagement independently of global physicochemical properties such as lipophilicity and molecular weight. Researchers studying halogen bonding, hydrophobic pocket geometry, or aromatic recognition motifs can use this compound pair to isolate positional effects from bulk property effects.

Quote Request

Request a Quote for (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.